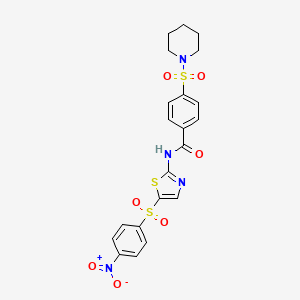![molecular formula C25H30N4O3 B2719178 3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 1574560-79-4](/img/structure/B2719178.png)
3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one” is a chemical compound with the CAS Number: 1185294-14-7 . It has a molecular weight of 337.25 .
Molecular Structure Analysis
The compound’s structure can be represented by the InChI Code: 1S/C14H20N2O3.2ClH/c1-19-13-4-2-12 (3-5-13)16-10-8-15 (9-11-16)7-6-14 (17)18;;/h2-5H,6-11H2,1H3, (H,17,18);2*1H . This indicates that the compound contains a piperazine ring, which is a common structural motif found in many biologically active compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 337.25 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Insights from Related Compounds and Research Applications
Although direct information on the specified compound is lacking, insights can be drawn from research on structurally related compounds or those with similar functional groups. Compounds with piperazine moieties and complex heterocyclic structures, like the one mentioned, are often explored for their potential interactions with biological systems, including:
Receptor Binding Studies : Compounds containing piperazine and quinazolinone structures have been studied for their affinity towards various receptors in the brain, particularly serotonin (5-HT) receptors, which are implicated in numerous neurological and psychiatric disorders (Osman et al., 1996), (Pike et al., 1996).
Pharmacokinetics and Metabolism : The metabolic pathways and the disposition of similar compounds in humans and animals have been a subject of study to understand how these compounds are absorbed, metabolized, and excreted. This is crucial for developing therapeutics that are safe and effective (Christopher et al., 2010).
Diagnostic Imaging : Some piperazine derivatives have been labeled with radioactive isotopes for use in positron emission tomography (PET) imaging to study receptor distribution and density in the brain. This has applications in diagnosing and understanding the progression of neurological diseases (Didelot et al., 2010).
Therapeutic Potential : The detailed investigation into the pharmacological effects of related compounds on the central nervous system can lead to the development of new drugs for treating conditions such as depression, anxiety, schizophrenia, and other psychiatric disorders. This includes exploring their potential as antipsychotics or anxiolytics (Brito et al., 2017), (Kędzierska et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazolin-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-26-22-17-18(6-11-21(22)25(31)29-12-4-3-5-23(26)29)24(30)28-15-13-27(14-16-28)19-7-9-20(32-2)10-8-19/h6-11,17,23H,3-5,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINVCNQZFUTJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2719096.png)
![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719097.png)

![Tert-butyl 3-[2-(but-2-ynoylamino)cyclopropyl]piperidine-1-carboxylate](/img/structure/B2719100.png)



![2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2719105.png)


![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2719110.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(trifluoromethyl)benzyl]piperidine-3-carboxamide](/img/structure/B2719112.png)

![tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate](/img/structure/B2719117.png)